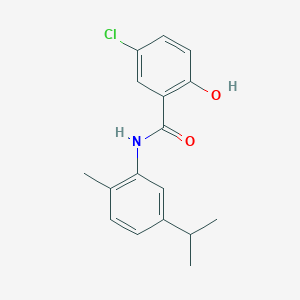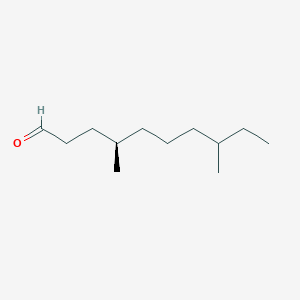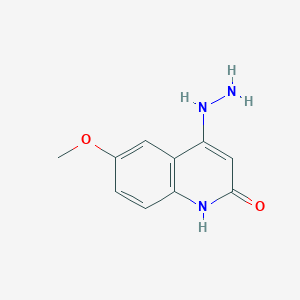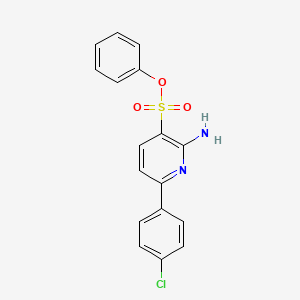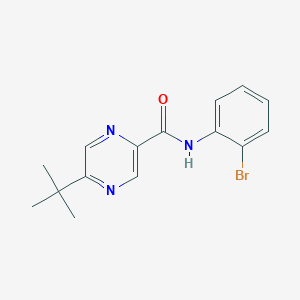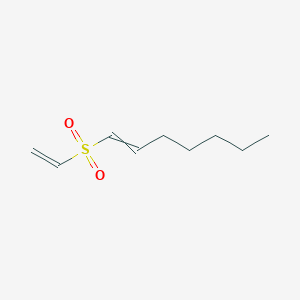
1-(Ethenesulfonyl)hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenesulfonyl)hept-1-ene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a sulfonyl group attached to an ethene moiety, which is further connected to a heptene chain
Preparation Methods
The synthesis of 1-(Ethenesulfonyl)hept-1-ene typically involves the reaction of hept-1-ene with ethenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
1-(Ethenesulfonyl)hept-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the hept-1-ene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For example, the addition of bromine to this compound results in the formation of dibromo derivatives.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can convert the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition of hydrogen bromide to this compound yields 1-bromo-1-(ethenesulfonyl)heptane.
Scientific Research Applications
1-(Ethenesulfonyl)hept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific pharmacological profiles.
Industry: The compound is used in the production of polymers and other materials with desirable properties, such as enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Ethenesulfonyl)hept-1-ene involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond in the hept-1-ene moiety allows for interactions with other molecules through addition reactions, further influencing its biological and chemical effects.
Comparison with Similar Compounds
1-(Ethenesulfonyl)hept-1-ene can be compared with other similar compounds, such as:
Hept-1-ene: A simple alkene with a similar carbon chain but lacking the sulfonyl group. It is less reactive and has different applications.
Ethenesulfonyl chloride: A sulfonyl chloride derivative used in the synthesis of sulfonyl compounds. It is more reactive and used as a reagent in organic synthesis.
1-(Ethenesulfonyl)hex-1-ene: A compound with a shorter carbon chain, which may exhibit different reactivity and properties compared to this compound.
The uniqueness of this compound lies in its combination of a sulfonyl group and a heptene chain, providing a balance of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
595557-04-3 |
|---|---|
Molecular Formula |
C9H16O2S |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
1-ethenylsulfonylhept-1-ene |
InChI |
InChI=1S/C9H16O2S/c1-3-5-6-7-8-9-12(10,11)4-2/h4,8-9H,2-3,5-7H2,1H3 |
InChI Key |
MQXKRJXYKDEXTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


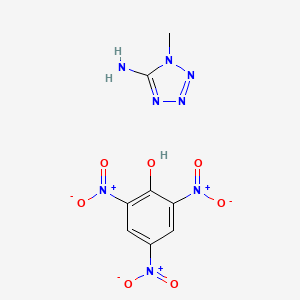
![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)

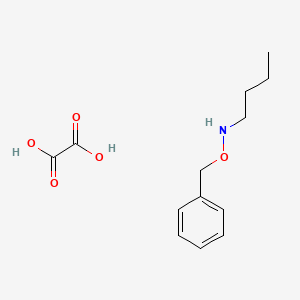
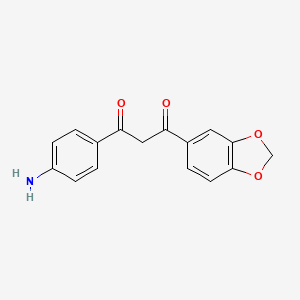

![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)
